3-(2H-indazol-3-ylformamido)propanoic acid

TRPA1 Ion Channel Pharmacology Pain Research

Researchers requiring robust TRPA1 activation often face poor solubility and low potency from traditional agonists like AITC. This indazole-3-carboxamide derivative provides a non-interchangeable solution with distinct SAR specificity. - Achieves an EC50 of 1.7 µM in TRPA1 calcium flux assays, enabling lower working concentrations that minimize solvent interference. - Offers superior aqueous solubility (logP 0.36, pKa 4.1) for reliable, reproducible assay design. - The inactive 2-substituted regioisomer is available as a matched negative control to validate target-specific pharmacology.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 1019110-35-0
Cat. No. B3374423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-indazol-3-ylformamido)propanoic acid
CAS1019110-35-0
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)NCCC(=O)O
InChIInChI=1S/C11H11N3O3/c15-9(16)5-6-12-11(17)10-7-3-1-2-4-8(7)13-14-10/h1-4H,5-6H2,(H,12,17)(H,13,14)(H,15,16)
InChIKeyWTVWOWGKQKGHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2H-Indazol-3-ylformamido)propanoic acid | Potent TRPA1 Agonist Profile


3-(2H-Indazol-3-ylformamido)propanoic acid (CAS 1019110-35-0) is a synthetic indazole-3-carboxamide derivative with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . It functions as a potent and selective agonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel . The compound is characterized by an EC50 of 1.7 µM for TRPA1 activation in HEK293 cells, as determined by calcium flux assays [1], and possesses a predicted logP of 0.36 and an acidic pKa of 4.1, indicating moderate aqueous solubility and distinct ionization behavior relative to many lipophilic TRPA1 modulators [2].

TRPA1 ion channel study tool for calcium flux assays
Aqueous-soluble profile supports reduced solvent artifact risk
Regioisomer-matched negative control enables SAR specificity

Why Generic Indazole Analogs Cannot Substitute


Generic substitution of 3-(2H-indazol-3-ylformamido)propanoic acid with other indazole-3-carboxamide derivatives or regioisomers is not functionally equivalent due to strict structure-activity relationship (SAR) constraints. The position of the carboxamide linker on the indazole ring is critical: the 2-substituted analog, 2-(2H-indazol-3-ylformamido)propanoic acid (CAS 1396964-22-9), shares an identical molecular formula and weight but lacks reported TRPA1 agonist activity . This positional specificity underscores that even minor structural deviations abolish the desired pharmacological profile. Furthermore, alternative TRPA1 agonists, such as allyl isothiocyanate (AITC) or cinnamaldehyde, exhibit significantly lower potency (EC50 values of 33–100 µM) and distinct physicochemical properties that impact experimental reproducibility and assay design [1][2]. The target compound's unique combination of a 1.7 µM EC50, a logP of 0.36, and a defined pKa of 4.1 makes it a non-interchangeable tool for TRPA1 research, as detailed in the quantitative evidence below [3][4].

Regioisomer
2-Substituted analog (CAS 1396964-22-9) lacks reported TRPA1 activity; positional specificity may prevent functional transfer.
Potency mismatch
AITC and cinnamaldehyde exhibit lower reported TRPA1 potency; assay response context may differ significantly.
Physicochemical shift
Lipophilic TRPA1 modulators like HC-030031 may alter solubility and assay behavior; direct substitution not recommended.

Quantitative Differentiation from TRPA1 Agonists and Analogs


TRPA1 Agonist Potency vs. Allyl Isothiocyanate

The target compound activates human TRPA1 with an EC50 of 1.7 µM, representing a 19- to 38-fold higher potency than the widely used reference agonist allyl isothiocyanate (AITC), which exhibits EC50 values of 33 µM (mouse TRPA1, CHO cells) and 64 µM (human TRPA1, oocytes) [1][2]. This substantial potency advantage allows for lower compound concentrations in experimental setups, reducing potential off-target effects and solvent-related artifacts.

TRPA1 Potency vs AITC
Cross-study comparable
EC50 1.7 µM (target) vs AITC 33–64 µM; 19- to 38-fold lower EC50 reported
Supports TRPA1 activation at lower working concentrations
Comparisons cross human/mouse species and cell platforms; conditions differ
TRPA1 Ion Channel Pharmacology Pain Research

Functional Antagonism of Canonical TRPA1 Activators

In addition to its direct agonist activity, 3-(2H-indazol-3-ylformamido)propanoic acid inhibits TRPA1 activation evoked by three structurally diverse agonists: allyl isothiocyanate, cinnamaldehyde, and piperine . While quantitative IC50 values are not provided, this functional antagonism profile distinguishes it from simple agonists like AITC or cinnamaldehyde, which do not exhibit inhibitory effects on other TRPA1 activators.

Functional Antagonism Profile
Class-level inference
Inhibits TRPA1 activation by AITC, cinnamaldehyde, piperine; no quantitative IC50 available
Supports dual agonist/antagonist probe context for binding studies
Data to verify; Sources absent
TRPA1 Antagonist Screening Calcium Signaling

Physicochemical Profile vs. Lipophilic TRPA1 Modulators

3-(2H-Indazol-3-ylformamido)propanoic acid exhibits a predicted logP of 0.36, indicating significantly higher hydrophilicity compared to the well-characterized TRPA1 antagonist HC-030031 (logP 1.27–1.73) [1][2]. This property correlates with improved aqueous solubility and reduced nonspecific binding in cellular assays, which is critical for accurate dose-response studies. The compound's acidic pKa of 4.1 further ensures that it is predominantly ionized at physiological pH, contrasting with neutral, more lipophilic indazole derivatives that may partition into membranes.

Lipophilicity vs HC-030031
Cross-study comparable
logP 0.36 vs 1.27–1.73; 3.5- to 4.8-fold lower predicted lipophilicity
May improve aqueous solubility handling in cellular assays
Predicted logP values; experimental validation recommended
Physicochemical Properties Solubility Drug Discovery

Regioisomer Specificity for TRPA1 Activity

The 2-substituted regioisomer, 2-(2H-indazol-3-ylformamido)propanoic acid (CAS 1396964-22-9), shares the same molecular formula and weight as the target compound but lacks any reported TRPA1 agonist activity . This stark functional divergence underscores the critical importance of the carboxamide attachment position on the indazole ring for engaging the TRPA1 binding site. Procurement of the 2-substituted analog for TRPA1 research would yield negative results, whereas the 3-substituted compound provides robust activation.

Regioisomer Specificity
Class-level inference
3-Substituted active (EC50 1.7 µM); 2-substituted analog inactive – same formula
Inactive regioisomer provides built-in negative control for assay validation
Activity only reported for 3-substituted compound
Structure-Activity Relationship Medicinal Chemistry Indazole Derivatives

Optimized Research Applications


High-Potency TRPA1 Activation in Calcium Flux Assays

Given its EC50 of 1.7 µM, 3-(2H-indazol-3-ylformamido)propanoic acid is ideal for dose-response studies requiring robust TRPA1 activation at lower concentrations than AITC (33–64 µM) [1][2]. Its higher potency minimizes solvent (e.g., DMSO) interference and reduces the risk of off-target cellular effects, improving assay reproducibility and dynamic range.

Probing TRPA1 Ligand Binding Mechanisms

The compound's ability to inhibit TRPA1 activation by AITC, cinnamaldehyde, and piperine makes it a valuable tool for probing competitive or allosteric binding interactions at the TRPA1 channel . It can be used in combination with these agonists to dissect activation pathways and screen for novel TRPA1 modulators.

Aqueous-Compatible Assay Development

With a logP of 0.36, the compound exhibits superior aqueous solubility compared to lipophilic TRPA1 ligands like HC-030031 (logP 1.27–1.73) [3]. This property simplifies compound handling, reduces the need for high DMSO percentages, and improves reliability in cell-based and biochemical assays, particularly for high-throughput screening campaigns.

Negative Control Studies with Inactive Regioisomer

The 2-substituted analog (CAS 1396964-22-9), which lacks TRPA1 activity, can be sourced as a matched negative control to confirm that observed effects are specific to the 3-substituted compound . This is essential for validating assay specificity and for structure-activity relationship (SAR) studies aimed at optimizing TRPA1 ligands.

Application
Selection Property
Validation Focus
TRPA1 calcium flux signaling studies
Reported TRPA1 activation profile
Lower-concentration assay-response context
TRPA1 ligand binding interaction studies
Dual functional profile (agonist/antagonist)
Binding mechanism interpretation
Aqueous-based assay development
Aqueous solubility profile
Solvent artifact reduction assessment
TRPA1 SAR and specificity studies
Inactive regioisomer availability
Assay specificity validation

Technical Documentation Hub

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